molecular formula C10H12F5N3O B6350456 1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole CAS No. 1206524-03-9

1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole

Cat. No.: B6350456
CAS No.: 1206524-03-9
M. Wt: 285.21 g/mol
InChI Key: HTUMLPHOYDZIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an imidazole ring, and a pentafluoroethyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Pentafluoroethyloxy Group: The pentafluoroethyloxy group can be introduced via nucleophilic substitution reactions using pentafluoroethanol and suitable leaving groups.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia or primary amines.

    Coupling Reactions: The final step involves coupling the pyrrolidine and imidazole rings through a suitable linker, such as a methylene group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carbonyl or carboxyl groups.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific properties, such as fluorinated polymers or coatings.

    Biological Studies: Investigation of its biological activity and potential therapeutic applications.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Modulation: Influence on cellular signaling pathways, resulting in changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Trifluoromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
  • 1-(3-Difluoromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole
  • 1-(3-Chloromethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole

Uniqueness

1-(3-Pentafluoroethyloxy-pyrrolidin-1-ylmethyl)-1H-imidazole is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical and biological properties.

Properties

IUPAC Name

1-[[3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-yl]methyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F5N3O/c11-9(12,13)10(14,15)19-8-1-3-17(5-8)7-18-4-2-16-6-18/h2,4,6,8H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUMLPHOYDZIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC(C(F)(F)F)(F)F)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.